molecular formula C16H15F2NO2 B5703844 N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5703844
M. Wt: 291.29 g/mol
InChI Key: DYQCSOHWEVSSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as DFDMA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth and neurodegeneration. Specifically, N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression, and to activate the Nrf2/ARE pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
In addition to its effects on cancer and neurodegeneration, N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its high potency and selectivity for its target enzymes and pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its effects on inflammation and glucose metabolism, and its potential as a treatment for diabetes. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide and its effects on various cellular pathways.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 3,4-dimethylphenol in the presence of a base, followed by acetylation of the resulting product with acetic anhydride and pyridine. The final product is obtained through the reaction of the acetylated intermediate with chloroacetyl chloride and triethylamine.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the study of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-6-4-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQCSOHWEVSSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

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